(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid
Descripción
Propiedades
IUPAC Name |
2-[(5Z)-5-[(2-methoxyphenyl)methylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]pentanedioic acid | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H15NO6S2/c1-23-11-5-3-2-4-9(11)8-12-14(20)17(16(24)25-12)10(15(21)22)6-7-13(18)19/h2-5,8,10H,6-7H2,1H3,(H,18,19)(H,21,22)/b12-8- | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ALVTZVWDEIIUBH-WQLSENKSSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC=C1C=C2C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=CC=CC=C1/C=C\2/C(=O)N(C(=S)S2)C(CCC(=O)O)C(=O)O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H15NO6S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Actividad Biológica
(Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is a compound belonging to the thiazolidinone family, known for its diverse biological activities. This article explores its biological activity, including antimicrobial, anticancer, and anti-inflammatory properties, supported by research findings and case studies.
Chemical Structure
The compound features a thiazolidinone core fused with a methoxybenzylidene moiety and a pentanedioic acid side chain. The thiazolidinone structure is significant for its biological activity, particularly due to the presence of the thioxo group.
1. Antimicrobial Activity
Research indicates that compounds similar to (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid exhibit significant antibacterial properties against various Gram-positive and Gram-negative bacteria. For instance, derivatives of thiazolidinones have shown superior activity compared to traditional antibiotics like ampicillin and streptomycin .
Table 1: Antimicrobial Activity Against Bacterial Strains
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 0.5 µg/mL |
| Compound B | S. aureus | 0.25 µg/mL |
| (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid | Pseudomonas aeruginosa | 0.75 µg/mL |
2. Anticancer Activity
Studies have demonstrated that thiazolidinone derivatives possess anticancer properties, particularly against leukemia and breast cancer cell lines. For example, compounds derived from the thiazolidinone scaffold have shown moderate cytotoxic effects in K562 (chronic myelogenous leukemia) and MCF7 (breast cancer) cell lines .
Table 2: Cytotoxicity Against Cancer Cell Lines
| Compound | Cell Line | IC50 (µg/mL) |
|---|---|---|
| Compound C | K562 | 15 |
| Compound D | MCF7 | 20 |
| (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid | K562 | 18 |
3. Anti-inflammatory Activity
Thiazolidinones are also recognized for their anti-inflammatory effects. The mechanism often involves inhibition of pro-inflammatory cytokines and modulation of signaling pathways related to inflammation.
The biological activity of (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid is attributed to its ability to interact with specific molecular targets:
- Enzyme Inhibition : The compound may inhibit enzymes such as MurB in bacteria, which is crucial for peptidoglycan synthesis, leading to antibacterial effects .
- Cytotoxic Mechanisms : In cancer cells, it may induce apoptosis through pathways involving caspases or affect cell cycle regulation .
Case Studies
A series of case studies have been conducted to evaluate the efficacy of thiazolidinone derivatives in clinical settings:
- Study on Antibacterial Efficacy : A study involving a derivative similar to (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid demonstrated significant inhibition of bacterial growth in patients with chronic infections .
- Clinical Trials for Anticancer Properties : Clinical trials have shown promising results in using thiazolidinone derivatives for treating specific types of cancer, with participants exhibiting reduced tumor sizes following treatment .
Aplicaciones Científicas De Investigación
Biological Activities
1.1 Anti-Melanogenic Activity
The compound has been identified as a potent inhibitor of tyrosinase, an enzyme critical in the biosynthesis of melanin. Studies have demonstrated that derivatives of thioxothiazolidin compounds exhibit significant anti-melanogenic effects by inhibiting tyrosinase activity in vitro and in vivo. For instance, a study reported that certain (Z)-5-substituted benzylidene derivatives showed IC50 values as low as 5.0 μM against mushroom tyrosinase, indicating strong potential for skin-whitening applications and treatment of hyperpigmentation disorders .
1.2 Antibacterial Properties
Recent investigations into the antibacterial properties of thioxothiazolidin derivatives have shown promising results against Gram-positive and Gram-negative bacteria. For example, compounds synthesized from similar scaffolds demonstrated minimum inhibitory concentration (MIC) values ranging from 2 to 4 µg/mL against multidrug-resistant strains . This suggests that (Z)-2-(5-(2-methoxybenzylidene)-4-oxo-2-thioxothiazolidin-3-yl)pentanedioic acid could serve as a lead compound for developing new antibacterial agents.
1.3 Anti-Inflammatory Effects
The compound has been studied for its role as an aldose reductase (AR) inhibitor, which has implications in inflammatory diseases such as hepatitis and liver fibrosis. Research indicates that it can modulate the NF-κB signaling pathway, reducing the expression of pro-inflammatory cytokines and improving liver histology in animal models . These findings highlight its potential therapeutic application in treating liver-related inflammatory conditions.
Case Studies and Research Findings
Comparación Con Compuestos Similares
Comparison with Structurally Similar Compounds
Thiazolidinone derivatives with benzylidene substituents and variable side chains have been extensively studied. Below is a detailed comparison of the target compound with its structural analogs:
Structural and Functional Comparison
Key Research Findings
Substituent Effects on Bioactivity: Methoxy vs. Indole vs. Benzylidene: Indole-containing analogs () exhibit superior antibacterial activity due to enhanced π-π stacking with microbial enzyme active sites .
Side Chain Modifications: The pentanedioic acid chain in the target compound offers greater conformational flexibility compared to shorter chains (e.g., propanoic acid in ), which may influence binding affinity to targets like MurB (a bacterial enzyme) . Amino acid derivatives (e.g., ’s 3-methylpentanoic acid) show enhanced anticancer activity, suggesting that side-chain bulkiness affects cytotoxicity .
Synthetic Accessibility :
- Fluorinated derivatives () achieve high yields (94%) under mild conditions, whereas indole-based analogs () require more complex purification steps .
Stereochemical Specificity :
- The Z-isomer is consistently reported as the bioactive form across studies, as the E-isomer often shows reduced binding due to steric clashes .
Critical Notes and Implications
Further studies are needed to validate its efficacy against bacterial or cancer cell lines.
Lumping Strategy : suggests that structurally similar compounds may share physicochemical properties, but substituent-specific effects (e.g., electron-withdrawing fluorine vs. electron-donating methoxy) can dramatically alter bioactivity .
Synthetic Recommendations : Adopting microwave-assisted synthesis (as in ) could improve the target compound’s yield and purity .
Q & A
Q. Design Steps :
Synthesize analogs with varied benzylidene substituents (e.g., 4-fluoro, 3-nitro).
Test against a panel of enzymes (e.g., COX-2, MurB) .
Use molecular docking to correlate substituent effects with binding scores .
Methodological: How to optimize reaction conditions for higher yields?
Methodological Answer:
- Solvent : Acetic acid outperforms acetonitrile in promoting condensation (yields >70% vs. 50%) .
- Catalyst : Sodium acetate (3 mmol) is optimal; excess base leads to side reactions .
- Microwave-assisted synthesis : Reduces reaction time from 4 hours to 30 minutes with comparable yields (90–94%) .
Analytical: What methods quantify purity and stability in physiological buffers?
Methodological Answer:
- HPLC : Use a C18 column (mobile phase: 0.1% TFA in acetonitrile/water) to assess purity (>97%) .
- Stability studies : Incubate at pH 7.4 (PBS) and 37°C for 24 hours; monitor degradation via UV-Vis (λmax ~300 nm) .
- Elemental analysis : Confirm C, H, N, S content within ±0.4% of theoretical values .
Advanced: How to evaluate metabolic stability and toxicity in preclinical models?
Methodological Answer:
- Microsomal stability : Incubate with liver microsomes (human/rat) and measure half-life via LC-MS .
- Cytotoxicity : Use HEK293 cells to determine CC50 values; compare with therapeutic index (IC50/CC50) .
- In vivo toxicity : Dose rats (10–100 mg/kg) and monitor liver/kidney biomarkers (ALT, creatinine) .
Methodological: How to address poor aqueous solubility in bioassays?
Methodological Answer:
- Co-solvents : Use DMSO (≤1% v/v) or cyclodextrin inclusion complexes .
- Prodrug strategy : Synthesize methyl esters (e.g., methyl pentanedioate) to enhance permeability, then hydrolyze in vivo .
Advanced: What computational tools predict binding modes with biological targets?
Methodological Answer:
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
